Arsenous acid
Overview
Description
Arsenous acid, also known as arsenious acid, is an inorganic compound with the chemical formula H₃AsO₃. It is known to occur in aqueous solutions but has not been isolated as a pure material. This compound is highly toxic and is primarily found in its trivalent form, arsenic (III). This compound is a weak acid and is known for its significant role in various chemical and biological processes .
Scientific Research Applications
Arsenous acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various arsenic compounds and as a reagent in analytical chemistry.
Biology: this compound is studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Historically, this compound has been used in the treatment of certain diseases, although its use has declined due to its toxicity.
Industry: It is used in the production of pesticides, herbicides, and wood preservatives
Mechanism of Action
Safety and Hazards
Future Directions
More information about aggregate exposure to arsenic is needed, including the amount and forms of arsenic found in foods . New strategies for mitigating arsenic exposures and related health effects range from engineered filtering systems to phytogenetics and nutritional interventions . Furthermore, integration of omics data with mechanistic and epidemiological data is a key step toward the goal of linking biomarkers of exposure and susceptibility to disease mechanisms and outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsenous acid is typically prepared through the slow hydrolysis of arsenic trioxide (As₂O₃) in water. The reaction is as follows: [ \text{As}_2\text{O}_3 + 3\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{AsO}_3 ] The addition of a base to this solution can convert this compound into arsenite ions such as [AsO(OH)₂]⁻, [AsO₂(OH)]²⁻, and [AsO₃]³⁻ .
Industrial Production Methods: Industrial production of this compound involves the controlled hydrolysis of arsenic trioxide. This process is carefully monitored to ensure the desired concentration and purity of the resulting this compound solution. The industrial applications often require high-purity arsenic compounds, which are obtained through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: Arsenous acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to arsenic acid (H₃AsO₄) using strong oxidizing agents.
Reduction: It can be reduced to elemental arsenic or arsine (AsH₃) under specific conditions.
Substitution: this compound reacts with halogen acids to form arsenic trihalides, such as arsenic trichloride (AsCl₃), arsenic tribromide (AsBr₃), and arsenic triiodide (AsI₃).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like nitric acid (HNO₃) are used.
Reduction: Reducing agents such as hydrogen gas (H₂) or zinc (Zn) in acidic conditions.
Substitution: Halogen acids like hydrochloric acid (HCl), hydrobromic acid (HBr), and hydroiodic acid (HI) are used.
Major Products Formed:
Oxidation: Arsenic acid (H₃AsO₄)
Reduction: Elemental arsenic (As) or arsine (AsH₃)
Substitution: Arsenic trihalides (AsCl₃, AsBr₃, AsI₃).
Comparison with Similar Compounds
- Arsenic acid (H₃AsO₄)
- Phosphorous acid (H₃PO₃)
- Arsine (AsH₃)
- Arsenic trioxide (As₂O₃)
Arsenous acid’s unique properties and reactivity make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
arsorous acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O3/c2-1(3)4/h2-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPXMJHSNVMWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As(OH)3, AsH3O3 | |
Record name | Arsenous acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Arsenous_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074828 | |
Record name | Arsenous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.944 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arsenite | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
465 °C | |
Record name | Arsenite | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13464-58-9, 15502-74-6 | |
Record name | Arsenous acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13464-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arsenous acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsenous acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Arsenous acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARSENOUS ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935XD1L5K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Arsenite | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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